molecular formula C8H8N2O2 B1466979 1-(Pyrazin-2-YL)cyclopropanecarboxylic acid CAS No. 1159734-52-7

1-(Pyrazin-2-YL)cyclopropanecarboxylic acid

Cat. No. B1466979
Key on ui cas rn: 1159734-52-7
M. Wt: 164.16 g/mol
InChI Key: SEUCPZSOHHNMRQ-UHFFFAOYSA-N
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Patent
US08552205B2

Procedure details

1-Pyrazin-2-yl-cyclopropanecarbonitrile (849 mg, 5.85 mmol) was dissolved in MeOH (7 mL) and NaOH solution (20 wt % in water, 2.0 mL, 10 mmol) was added via syringe in one portion. The orange mixture was heated to 75° C. for 22 h, cooled to room temperature, and acidified to pH 2-3 with 6N HCl. The mixture was filtered through a pad of celite using MeOH and the filtrate was concentrated. The residue was suspended in EtOAc, dried with Na2SO4, filtered and concentrated to give 111 mg of the title compound as an orange solid, m/z 165.28 [M+1]+.
Quantity
849 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]1([C:10]#N)[CH2:9][CH2:8]1.[OH-:12].[Na+].Cl.C[OH:16]>>[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]1([C:10]([OH:16])=[O:12])[CH2:9][CH2:8]1 |f:1.2|

Inputs

Step One
Name
Quantity
849 mg
Type
reactant
Smiles
N1=C(C=NC=C1)C1(CC1)C#N
Name
Quantity
7 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=NC=C1)C1(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 111 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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